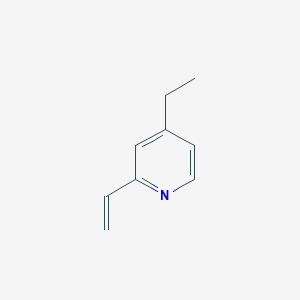
4-Ethyl-2-vinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. It features a pyridine ring substituted with an ethyl group at the fourth position and a vinyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-vinylpyridine can be synthesized through several methods. One common approach involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol . Another method includes the Claisen condensation reaction of ethyl 4-picolinate with sodium ethoxide, followed by reduction with hydrazine hydrate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like periodate and iodate.
Reduction: Reduction reactions can be carried out using hydrazine hydrate.
Substitution: Quaternization reactions with alkyl halides, such as 1-bromohexane, are common.
Common Reagents and Conditions:
Oxidizing Agents: Periodate, iodate, and bromates.
Reducing Agents: Hydrazine hydrate.
Quaternization Agents: Alkyl halides like 1-bromohexane.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Reduced forms of the compound, such as ethylpyridine derivatives.
Quaternization Products: Quaternized polyvinylpyridines.
Scientific Research Applications
4-Ethyl-2-vinylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-2-vinylpyridine involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, the vinyl group participates in radical polymerization, leading to the formation of high molecular weight polymers . The pyridine ring can also engage in coordination with metal ions, influencing catalytic activity and stability .
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the ethyl group at the fourth position.
4-Vinylpyridine: Similar but without the ethyl group at the fourth position.
2-Ethylpyridine: Lacks the vinyl group at the second position.
Uniqueness: 4-Ethyl-2-vinylpyridine is unique due to the presence of both the ethyl and vinyl groups, which confer distinct chemical reactivity and physical properties. This dual substitution allows for versatile applications in polymer chemistry and materials science, distinguishing it from other vinylpyridines .
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-ethenyl-4-ethylpyridine |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-10-9(4-2)7-8/h4-7H,2-3H2,1H3 |
InChI Key |
OHAHNWHDCLIFSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


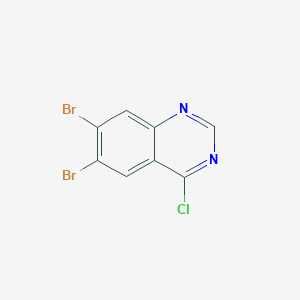
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
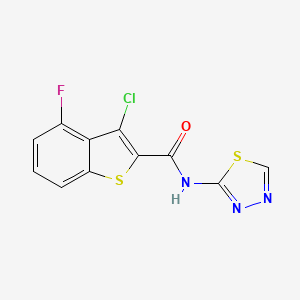
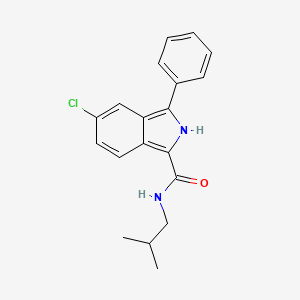
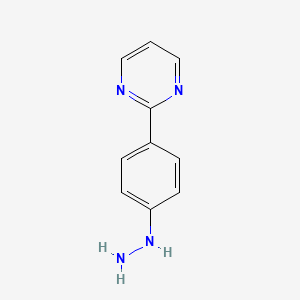
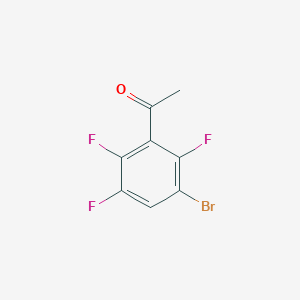

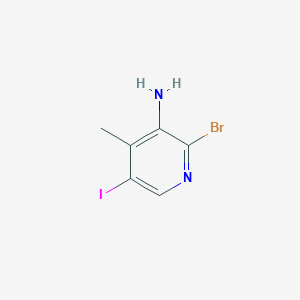
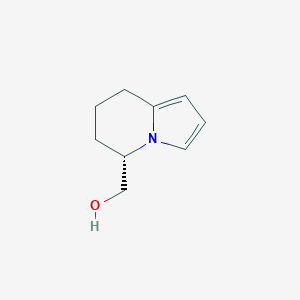

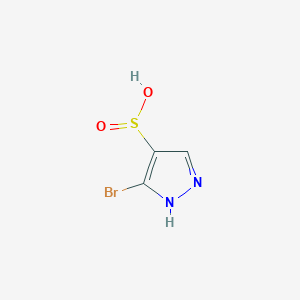
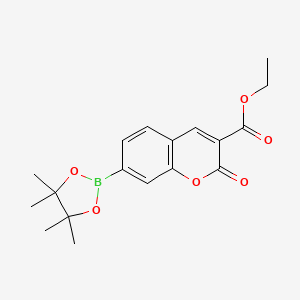
![7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13116391.png)
![5-Methoxybenzo[d]isoxazole-3-carbaldehyde](/img/structure/B13116400.png)
